Ferric pyrophosphate nonahydrate
描述
属性
CAS 编号 |
10049-18-0 |
|---|---|
分子式 |
Fe4H18O30P6 |
分子量 |
907.337 |
IUPAC 名称 |
iron(3+);phosphonato phosphate;nonahydrate |
InChI |
InChI=1S/4Fe.3H4O7P2.9H2O/c;;;;3*1-8(2,3)7-9(4,5)6;;;;;;;;;/h;;;;3*(H2,1,2,3)(H2,4,5,6);9*1H2/q4*+3;;;;;;;;;;;;/p-12 |
InChI 键 |
VYRMLVOEDYFANG-UHFFFAOYSA-B |
SMILES |
O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
同义词 |
Iron(III)pyrophosphate nonahydarate |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Ferrous Sulfate (FeSO₄)
- Solubility : Water-soluble.
- Bioavailability : 100% (reference standard).
- Applications : Widely used in supplements and fortified foods.
- Advantages : High bioavailability, cost-effective.
- Disadvantages : Causes undesirable color/flavor changes in foods .
- Key Study : In adults, micronized FePP matched ferrous sulfate’s absorption (P = 0.24–0.72) .
Ferric Pyrophosphate Citrate (FPC)
- Bioavailability : Directly binds transferrin in blood, rapid clearance .
- Applications : Approved for hemodialysis patients to maintain hemoglobin.
- Advantages : Avoids iron overload; administered via dialysate .
- Disadvantages : Requires specialized formulation for stability .
Ferric Saccharate
- Solubility : Water-soluble.
- Bioavailability : Lower than FePP in CKD patients (Hb rise: Ferric Saccharate < FePP) .
- Applications: Oral and intravenous iron supplementation.
- Disadvantages : Lower efficacy and adherence compared to FePP .
Ferric Phytate
- Solubility : Insoluble in water.
- Applications : Experimental use in bouillons and condiments.
- Advantages : Neutral color and taste.
- Disadvantages : Requires pH optimization for absorption .
Nanosized Ferric Pyrophosphate
- Solubility : Enhanced solubility due to reduced particle size (<100 nm).
- Bioavailability : 2–3× higher than conventional FePP in rat models .
- Applications : Food fortification with improved sensory properties.
- Advantages : Increased surface area enhances dissolution in gastric fluid .
Comparative Data Table
Research Findings and Innovations
- Particle Size Impact : Reducing FePP particle size from 7.5 µm to 0.3 µm increased bioavailability to match ferrous sulfate .
- CKD Treatment : FePP showed superior hemoglobin elevation (vs. ferric fumarate/saccharate) and 100% adherence in CKD patients .
- pH-Dependent Solubility : FePP solubility increases in acidic conditions (pH 1–3), mimicking gastric fluid, but requires solubilizing agents in neutral foods .
- FPC Development : Pharmaceutical-grade FPC, with higher solubility than food-grade FePP, enables efficient iron delivery during dialysis .
常见问题
Q. What are the standard synthetic routes for ferric pyrophosphate nonahydrate in laboratory settings?
Ferric pyrophosphate nonahydrate is typically synthesized by reacting sodium pyrophosphate decahydrate with ferric nitrate under controlled pH and temperature. The process involves dissolving sodium pyrophosphate in deionized water, followed by gradual addition of ferric nitrate solution. Precipitation occurs at pH 3–4, and the product is isolated via filtration, washed, and dried. Crystallinity is enhanced through hydrothermal treatment or aging under specific humidity conditions .
Q. How can researchers verify the purity and crystallinity of ferric pyrophosphate nonahydrate?
Purity is assessed using inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify iron and phosphorus content. Crystallinity is evaluated via X-ray diffraction (XRD), comparing peaks to reference patterns (e.g., ICDD PDF 00-034-0526). Thermogravimetric analysis (TGA) confirms hydration levels by measuring mass loss at 100–200°C (nonahydrate decomposition) .
Q. What spectroscopic methods distinguish ferric pyrophosphate nonahydrate from other iron phosphates?
Fourier-transform infrared spectroscopy (FTIR) identifies pyrophosphate (P₂O₇⁴⁻) bands at ~930 cm⁻¹ (asymmetric P–O–P stretch) and 550 cm⁻¹ (Fe–O–P vibrations). Raman spectroscopy further differentiates it from orthophosphates by detecting pyrophosphate-specific peaks. Energy-dispersive X-ray spectroscopy (EDS) provides elemental mapping to confirm Fe/P ratios (~4:3 for Fe₄(P₂O₇)₃·9H₂O) .
Advanced Research Questions
Q. What advanced techniques resolve the iron coordination environment in ferric pyrophosphate nonahydrate?
Extended X-ray absorption fine structure (EXAFS) and X-ray absorption near-edge structure (XANES) are employed to analyze Fe³⁺ coordination. EXAFS reveals Fe–O–P bond distances (~1.9–2.1 Å) and Fe–O–Fe interactions in the lattice. XANES edge positions confirm the oxidation state (Fe³⁺) by comparing to iron oxide standards. These methods differentiate ferric pyrophosphate from citrate or sulfate complexes .
Q. How do synthesis parameters influence bioavailability in in vivo studies?
Hydrothermal synthesis temperature (e.g., 120–180°C) and reaction time modulate particle size (50–200 nm), affecting dissolution rates and iron absorption. In piglet studies, smaller nanoparticles (<100 nm) showed 30% higher bioavailability compared to micron-sized particles. Bioavailability is quantified via atomic absorption spectroscopy (AAS) of serum iron levels post-administration .
Q. How can conflicting solubility data under physiological conditions be reconciled?
Discrepancies arise from pH-dependent solubility (e.g., higher solubility at gastric pH 1.5 vs. intestinal pH 6.8). Methodological consistency is critical: use simulated gastric fluid (0.1 M HCl) and intestinal buffer (phosphate buffer, pH 6.8) for in vitro tests. Dynamic light scattering (DLS) monitors aggregation, while ICP-OES tracks iron release over time. Confounding factors like ionic strength (e.g., Na⁺/K⁺ concentrations) must be controlled .
Methodological Notes
- Synthesis Optimization : Adjust molar ratios of Fe³⁺ to P₂O₇⁴⁻ (4:3 stoichiometry) to minimize impurities like FePO₄ .
- Data Validation : Cross-validate XRD and TGA results with synchrotron-based techniques for nanoscale crystallinity .
- Environmental Impact : Assess ecotoxicity using OECD Guideline 207 (earthworm tests) to ensure compliance with EPA standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
